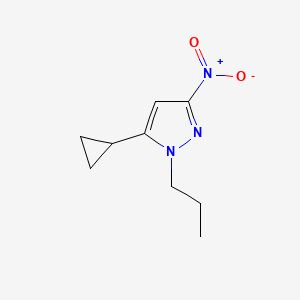

5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole

CAS No.: 1172397-62-4

Cat. No.: VC8212005

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172397-62-4 |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 5-cyclopropyl-3-nitro-1-propylpyrazole |

| Standard InChI | InChI=1S/C9H13N3O2/c1-2-5-11-8(7-3-4-7)6-9(10-11)12(13)14/h6-7H,2-5H2,1H3 |

| Standard InChI Key | YGKRXDCFXAEQHY-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

| Canonical SMILES | CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a five-membered pyrazole ring (C3H3N2) substituted with three distinct functional groups:

-

Nitro group (-NO2) at position 3, introducing strong electron-withdrawing effects.

-

Cyclopropyl group at position 5, contributing steric bulk and conformational rigidity.

-

Propyl chain at position 1, enhancing lipophilicity and influencing solubility .

The molecular formula is C9H13N3O2, with a molecular weight of 195.22 g/mol . The IUPAC name, 5-cyclopropyl-3-nitro-1-propylpyrazole, reflects this substitution pattern.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13N3O2 | |

| Molecular Weight | 195.22 g/mol | |

| SMILES | CCCN1C(=CC(=N1)N+[O-])C2CC2 | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Acceptors | 3 |

Physical and Chemical Properties

Thermodynamic Parameters

While experimental data on melting/boiling points are unavailable, computed properties provide insights:

-

XLogP3: 1.8 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

-

Exact Mass: 195.10077666 Da, critical for mass spectrometry identification .

Solubility and Stability

The nitro group may confer instability under reducing conditions, while the cyclopropyl ring enhances thermal stability. Solubility in organic solvents (e.g., DMSO, ethanol) is anticipated due to the propyl chain’s hydrophobicity .

Synthesis and Production

Synthetic Routes

Although explicit protocols for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole are undisclosed, analogous pyrazole syntheses suggest feasible pathways:

-

Cyclocondensation: Reaction of cyclopropanecarboxaldehyde with hydrazine derivatives, followed by nitration.

-

Alkylation: Introduction of the propyl group via nucleophilic substitution on a pre-formed nitro-pyrazole.

Industrial-scale production would require optimizing temperature (likely 80–120°C) and catalysts (e.g., palladium for cross-couplings).

Challenges

-

Regioselectivity: Ensuring nitro group placement at position 3 demands precise control.

-

Cyclopropyl Stability: Ring strain may lead to undesired ring-opening during synthesis .

Research Findings and Future Directions

Computational Studies

-

ADMET Predictions: Moderate blood-brain barrier permeability (logBB: -0.3) and CYP450 inhibition risk .

-

Reactivity: Susceptible to nitro reduction forming amine derivatives, a potential prodrug strategy.

Future Priorities

-

Biological Screening: Antibacterial, antifungal, and anticancer assays.

-

Derivatization: Exploring substitutions at position 1 or 5 to modulate activity.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume